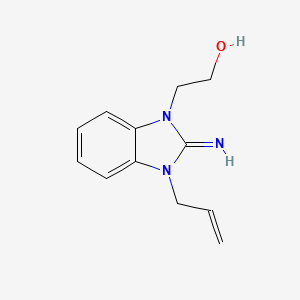![molecular formula C27H24F3N5O4S B11665847 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11665847.png)
2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-phényl-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluorométhyl)phényl]méthylidène}acétohydrazide est un composé organique complexe appartenant à la classe des dérivés triazoliques. Ce composé se caractérise par la présence d'un cycle triazole, d'un groupe phényle, d'un groupe triméthoxyphényle et d'un groupe trifluorométhylphényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-{[4-phényl-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluorométhyl)phényl]méthylidène}acétohydrazide implique généralement plusieurs étapes :
Formation du cycle triazole : Le cycle triazole est synthétisé par une réaction de cyclisation impliquant l'hydrazine et un précurseur approprié, tel qu'un acylhydrazide.
Introduction des groupes phényle et triméthoxyphényle : Les groupes phényle et triméthoxyphényle sont introduits par des réactions de substitution nucléophile.
Fixation du groupe sulfanyl : Le groupe sulfanyl est fixé par une réaction de thiolation.
Formation de la partie acétohydrazide : La partie acétohydrazide est formée par une réaction de condensation impliquant un aldéhyde ou une cétone approprié.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse décrites ci-dessus afin d'améliorer le rendement et la pureté. Cela peut inclure l'utilisation de catalyseurs, des conditions de réaction contrôlées (température, pression, pH) et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler le cycle triazole ou le groupe carbonyle dans la partie acétohydrazide.
Substitution : Des réactions de substitution nucléophile et électrophile peuvent se produire au niveau des groupes phényle et triméthoxyphényle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium, l'hydrure de lithium et d'aluminium et l'hydrogénation catalytique sont couramment utilisés.
Substitution : Des réactifs tels que les halogènes, les halogénures d'alkyle et les chlorures de sulfonyle sont utilisés dans des conditions qui peuvent inclure des catalyseurs acides ou basiques.
Principaux produits
Produits d'oxydation : Sulfoxydes, sulfones.
Produits de réduction : Dérivés triazoliques réduits, alcools.
Produits de substitution : Divers dérivés phényliques et triméthoxyphényliques substitués.
4. Applications de la recherche scientifique
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions avec les macromolécules biologiques.
Médecine : Investigé pour son potentiel en tant qu'agent anticancéreux, anti-inflammatoire et antimicrobien.
5. Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le cycle triazole et le groupe triméthoxyphényle sont des caractéristiques structurelles clés qui facilitent la liaison à ces cibles. Le composé peut inhiber l'activité enzymatique ou moduler la fonction des récepteurs, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and the trimethoxyphenyl group are key structural features that facilitate binding to these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{[4-phényl-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluorométhyl)phényl]méthylidène}acétohydrazide
- 2-{[4-phényl-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(méthyl)phényl]méthylidène}acétohydrazide
- **2-{[4-phényl-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(chlorométhyl)phényl]méthylidène}acétohydrazide
Unicité
La présence du groupe trifluorométhyl dans 2-{[4-phényl-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluorométhyl)phényl]méthylidène}acétohydrazide confère des propriétés physicochimiques uniques, telles qu'une lipophilie accrue et une stabilité métabolique, ce qui peut améliorer son activité biologique et son potentiel thérapeutique par rapport à des composés similaires.
Propriétés
Formule moléculaire |
C27H24F3N5O4S |
|---|---|
Poids moléculaire |
571.6 g/mol |
Nom IUPAC |
2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C27H24F3N5O4S/c1-37-21-13-18(14-22(38-2)24(21)39-3)25-33-34-26(35(25)20-7-5-4-6-8-20)40-16-23(36)32-31-15-17-9-11-19(12-10-17)27(28,29)30/h4-15H,16H2,1-3H3,(H,32,36)/b31-15+ |
Clé InChI |
GHCOPTYLWULEBL-IBBHUPRXSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C(F)(F)F |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11665776.png)
![N-(4-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide](/img/structure/B11665780.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11665785.png)
![(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11665788.png)
![ethyl (2Z)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665791.png)
![2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11665792.png)
![3-chloro-5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665796.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11665816.png)
![4-[(4-Phenyl-piperazin-1-ylimino)-methyl]-benzoic acid](/img/structure/B11665824.png)

![ethyl 2-({[(3-chlorophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11665828.png)
![3-(2-chlorophenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665834.png)
![2-(3,5-Dimethyl-1H-pyrazol-1-YL)-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11665841.png)
![6-Cyclopropyl-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11665855.png)
